4-Iodophenol
Overview
Description
p-Iodophenol, also known as 4-iodophenol, is an aromatic organic compound characterized by the presence of an iodine atom at the para position of the phenol ring. This compound is a colorless solid and is one of the three monoiodophenols. It is widely used in various chemical reactions and has significant applications in scientific research .
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The most common method for preparing p-iodophenol involves the electrophilic aromatic substitution of phenol with iodine.
Diazotization: Another method involves the diazotization of p-aminophenol followed by the replacement of the diazonium group with iodine.
Industrial Production Methods:
Laccase-Catalyzed Iodination: An efficient and sustainable method involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl derivatives using potassium iodide as the iodine source and aerial oxygen as the oxidant.
Types of Reactions:
Substitution Reactions: p-Iodophenol undergoes various substitution reactions where the iodine atom is replaced by other groups.
Oxidation and Reduction: p-Iodophenol can be oxidized to form quinones or reduced to form hydroxyiodobenzenes under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Quinones: Formed through oxidation reactions.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Iodophenol, also known as p-Iodophenol, is an aromatic organic compound . It’s known that phenolic compounds, in general, can interact with various biological targets, including proteins and enzymes, depending on their specific structure and properties .
Mode of Action
This compound undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol . This suggests that the compound can interact with its targets through covalent bonding, leading to changes in the target’s structure and function .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties . They can neutralize free radicals and reactive oxygen species, thereby preventing oxidative stress and associated cellular damage .
Pharmacokinetics
It’s known that phenolic compounds, in general, exhibit diverse pharmacokinetic properties depending on their specific structure and properties . For instance, they can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Given its chemical structure and properties, it can be inferred that this compound may exert antioxidant effects, neutralizing free radicals and preventing oxidative stress at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment can affect the compound’s solubility and reactivity . Moreover, factors such as temperature, pH, and light exposure can influence the compound’s stability and degradation .
Biochemical Analysis
Biochemical Properties
4-Iodophenol interacts with various enzymes and proteins. For instance, it has been found to be involved in the synthesis of novel amino acids containing functional groups for bioorthogonal reactions . These amino acids exhibit well-defined conformational preferences, suggesting their stereospecific use in molecular design, medicinal chemistry, and catalysis .
Cellular Effects
This compound has been found to have cytotoxic effects on mammalian cells . All four iodo-phenolics (2-iodophenol, this compound, 2,4,6-triiodophenol, and 4-iodo-2-methylphenol) were investigated for mammalian cell cytotoxicity, and all were found to be cytotoxic .
Molecular Mechanism
It is known that this compound undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group para to the hydroxy group of the phenol .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 93.5 °C and a boiling point of 139 °C .
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Scientific Research Applications
p-Iodophenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds through coupling reactions.
Biology: Enhances chemiluminescence in assays for detecting cancer cells and other biological targets.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Iodophenol
- 3-Iodophenol
- 4-Fluorophenol
- 4-Chlorophenol
- 4-Bromophenol
Comparison:
- Uniqueness: p-Iodophenol is unique due to the position of the iodine atom at the para position, which influences its reactivity and the types of reactions it can undergo. Compared to other halophenols, p-iodophenol is more reactive in coupling reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond .
Properties
IUPAC Name |
4-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO/c7-5-1-3-6(8)4-2-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMDINRNYYEDRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052186 | |
Record name | 4-Iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or reddish solid; [Merck Index] Light beige crystalline solid; [Alfa Aesar MSDS] | |
Record name | p-Iodophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11167 | |
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Vapor Pressure |
0.00616 [mmHg] | |
Record name | p-Iodophenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11167 | |
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CAS No. |
540-38-5 | |
Record name | 4-Iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Iodophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Iodophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03002 | |
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Record name | 4-IODOPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Phenol, 4-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4052186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-IODOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH194BAK0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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